4-Chloro-2-oxo-2H-chromene-3-carbonitrile
Overview
Description
4-Chloro-2-oxo-2H-chromene-3-carbonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 4th position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction is often catalyzed by bases such as piperidine, NaOEt/EtOH, or AcOH/AcONH4 in benzene . The reaction can also be facilitated by catalysts like potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts . Additionally, green synthesis methods using dual-frequency ultrasonication have been developed to enhance yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxo group can participate in redox reactions, leading to the formation of different derivatives.
Cyclization Reactions: The carbonitrile group can undergo cyclization to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the chloro group.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced oxo groups.
Scientific Research Applications
Mechanism of Action
The biological activity of 4-Chloro-2-oxo-2H-chromene-3-carbonitrile is attributed to its ability to interact with various molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-2-oxo-2H-chromene-3-carbonitrile can be compared with other 3-cyanocoumarin derivatives:
Properties
IUPAC Name |
4-chloro-2-oxochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClNO2/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWDCARWNJLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518781 | |
Record name | 4-Chloro-2-oxo-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22408-61-3 | |
Record name | 4-Chloro-2-oxo-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50518781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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